molecular formula C18H13N3O2S B2467095 4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 536731-42-7

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2467095
CAS No.: 536731-42-7
M. Wt: 335.38
InChI Key: RRQPCUKPNAVLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic benzothiazole derivative of high interest in early-stage anticancer research and drug discovery. Benzothiazole scaffolds, such as this compound, have demonstrated notable and broad-spectrum antitumor properties against a diverse panel of cancer cell lines in preclinical studies . These compounds are recognized for their role as inhibitors of tumor-associated enzymes, including specific isoforms of the metalloenzyme carbonic anhydrase (CA), which is a validated target for the development of agents against hypoxic tumors . The structure of this particular compound, which incorporates a 4-cyanobenzamide group linked to a 4-(3-methoxyphenyl)thiazole moiety, is characteristic of privileged chemical structures in medicinal chemistry known to possess significant pharmacological potential. Research into analogous benzothiazole derivatives has shown that specific substitutions on the core scaffold are critical for potency, influencing the compound's mechanism of action which may include the induction of apoptosis and cell cycle arrest . This product is intended for research purposes to further elucidate such mechanisms and to explore structure-activity relationships (SAR). It is supplied as a high-purity compound for use in biochemical assays and cell-based studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-4-2-3-14(9-15)16-11-24-18(20-16)21-17(22)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQPCUKPNAVLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The cyclocondensation of α-halo ketones with thiourea derivatives remains the most widely adopted approach. For 4-(3-methoxyphenyl)-1,3-thiazol-2-amine:

  • Reactants :
    • 3-Methoxyacetophenone (1.0 equiv)
    • N-Bromosuccinimide (1.2 equiv) in CCl₄ under radical initiation to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one
    • Thiourea (1.1 equiv) in anhydrous ethanol
  • Reaction Conditions :

    • Reflux at 78°C for 8–12 hours
    • Neutralization with aqueous NaHCO₃ post-reaction
  • Yield : 68–72% after recrystallization from ethanol/water

Mechanistic Insight :
The α-bromo ketone undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring.

Solid-Supported Cyclization

Alternative methods employ alumina-supported ammonium acetate to enhance reaction efficiency:

Component Quantity Role
2-Bromo-3-methoxyacetophenone 1.0 mmol Electrophilic substrate
KSCN/SiO₂ 5.0 mmol Thiocyanate source
NH₄OAc/Al₂O₃ 18.0 mmol Cyclization catalyst
Dry benzene 15 mL Solvent

Procedure :

  • Heat mixture at 90°C for 16 hours under inert atmosphere
  • Filter and concentrate, followed by silica gel chromatography (CHCl₃/MeOH, 50:1)

Advantages :

  • Reduced side-product formation (<5%)
  • Scalable to multigram quantities

The introduction of the 4-cyanobenzoyl group occurs via coupling reactions, with three principal methods documented:

Carbodiimide-Mediated Coupling

Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP):

Reaction Setup :

  • 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (1.0 equiv)
  • 4-Cyanobenzoic acid (1.2 equiv)
  • EDC (1.5 equiv), DMAP (0.3 equiv) in anhydrous CH₂Cl₂

Conditions :

  • Stir at room temperature for 3 hours
  • Quench with saturated NH₄Cl, extract with CHCl₃ (3×20 mL)
  • Purify via silica gel chromatography (hexanes/EtOAc, 6:1)

Yield : 82% (purity >95% by HPLC)

HATU-Assisted Amide Formation

For substrates sensitive to carbodiimides, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) proves effective:

Parameter Specification
Solvent DMF (anhydrous)
Base DIPEA (3.0 equiv)
Temperature 0°C → room temperature
Reaction Time 2 hours

Workup :

  • Dilute with ice water, extract with EtOAc
  • Wash organic layer with 5% LiCl (removes excess HATU)

Yield : 89% with <1% racemization

Acid Chloride Route

Direct acylation using 4-cyanobenzoyl chloride:

Procedure :

  • Generate acid chloride by treating 4-cyanobenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in refluxing toluene
  • Add thiazole amine (1.0 equiv) and pyridine (2.0 equiv) in THF at −20°C
  • Warm to 0°C over 30 minutes

Key Advantages :

  • No coupling reagents required
  • Suitable for industrial-scale production

Yield : 75% (purity 98%)

Reaction Optimization and Analytical Validation

Solvent Screening for Amidation

Comparative yields under varying conditions:

Solvent Coupling Agent Temp (°C) Yield (%) Purity (%)
CH₂Cl₂ EDC/DMAP 25 82 95
DMF HATU/DIPEA 0→25 89 97
THF Pyridine −20→0 75 98
EtOAc EDC/HOAt 40 68 93

Data compiled from.

Spectroscopic Characterization

Key Spectral Signatures :

  • ¹H NMR (600 MHz, DMSO-d₆) :
    • δ 8.12 (d, J = 8.4 Hz, 2H, benzamide Ar-H)
    • δ 7.89 (s, 1H, thiazole C5-H)
    • δ 3.84 (s, 3H, OCH₃)
  • IR (KBr) :

    • 2225 cm⁻¹ (C≡N stretch)
    • 1650 cm⁻¹ (amide C=O)
  • HRMS (ESI+) :

    • m/z [M+H]⁺ Calcd for C₁₈H₁₄N₃O₂S: 352.0756; Found: 352.0759

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using microreactors:

  • Thiazole Formation :
    • Residence time: 12 minutes vs. 16 hours batch
    • Yield improvement: 78% → 85%
  • Amidation Step :
    • HATU-mediated process in PTFE tubing (3 mm ID)
    • Productivity: 1.2 kg/day

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazolyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
  • Structural Difference : The thiazole’s 4-position bears a 4-isopropylphenyl group instead of 3-methoxyphenyl.
  • No direct activity data is available, but such substitutions are critical for optimizing pharmacokinetics .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structural Difference: A phenoxy group replaces the cyano substituent on the benzamide.
  • Biological Data: This compound exhibited 129.23% efficacy in a plant growth modulation assay (p < 0.05), suggesting that electron-rich substituents (e.g., phenoxy) may enhance bioactivity in certain contexts compared to cyano groups .

Modifications to the Benzamide Core

2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide (EMAC2062)
  • Structural Features : Incorporates a hydrazine-idene linker and a brominated benzamide.
  • Properties : Melting point at 222°C (decomposition) and 84.74% yield. The chloro substituent’s electron-withdrawing nature may stabilize the molecule in oxidative environments, contrasting with the methoxy group’s electron-donating effects .
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g)
  • Complexity : Combines triazole, thiazole, and sulfanyl moieties.
  • Activity : Demonstrated strong docking scores in tyrosinase inhibition studies, highlighting the importance of multi-heterocyclic systems for enzyme interaction .

Functional Group Variations

N-[4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl] derivatives
  • Example: F5254-0161 (Glide score: −6.41) features a trifluoromethyl group, which enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
4-Methyl-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
  • Structural Simplicity: Lacks the cyano group but includes methyl and phenyl groups.
  • Relevance : Used as a reference in crystallography studies (SHELX software), underscoring its stability and crystallinity for structural analysis .

Data Tables: Key Properties of Selected Analogs

Compound Name Substituents (Thiazole/Benzamide) Melting Point (°C) Biological Activity (Where Reported) Reference ID
Target Compound 3-methoxyphenyl / 4-cyano N/A Under investigation
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl / 2-phenoxy N/A 129.23% efficacy (plant growth assay)
EMAC2062 4-chlorophenyl / brominated 222 (dec.) 84.74% synthesis yield
F5254-0161 Trifluoromethylphenyl / benzamide N/A Glide score: −6.41 (CIITA-I binding)

Biological Activity

4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by its chemical formula C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S and features a thiazole ring, a cyano group, and a methoxy-substituted phenyl group. The structural complexity contributes to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing thiazole moieties have demonstrated effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances their antibacterial potency. In vitro tests have shown that modifications in the phenyl ring significantly affect activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. Certain derivatives exhibited moderate activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Antimalarial Activity

A systematic study on thiazole derivatives reported that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimalarial activity against Plasmodium falciparum. Compounds with specific substituents showed high potency and low cytotoxicity in HepG2 cell lines .

Leishmanicidal Activity

In the search for new leishmanicidal agents, hybrid phthalimido-thiazoles have been identified as promising candidates. Research indicates that these compounds exhibit significant activity against Leishmania infantum, affecting both promastigote and amastigote forms. The mechanism involves inducing ultrastructural changes in the parasites, leading to cell death while maintaining low toxicity toward mammalian cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the biological activity of this compound is influenced by:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions enhance antimicrobial activity.
  • Phenyl Ring Modifications : Small substituents such as H or F at the ortho position are preferred for optimal activity .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives including this compound against clinical isolates of bacteria. The results indicated an IC50 range of 15.6–125 µg/mL against Cryptococcus neoformans .
  • Leishmanicidal Studies : Compounds derived from hybrid phthalimido-thiazoles were tested for their effect on L. infantum. Notably, compounds 2j and 2m showed significant leishmanicidal activity with minimal cytotoxic effects on Vero cells .

Q & A

Q. What in vitro models best evaluate the compound’s pharmacokinetic properties?

  • Caco-2 Permeability : Assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates high bioavailability) .
  • Microsomal Stability : Incubation with liver microsomes (human/rat) measures metabolic half-life (t1/2_{1/2}) using LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.